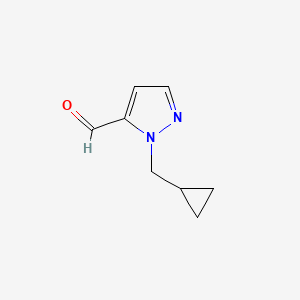

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde

Descripción

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde (molecular formula: C₁₃H₁₃N₃O, molecular weight: 227.26 g/mol) is a pyrazole derivative characterized by a cyclopropylmethyl substituent at the 1-position and an aldehyde group at the 5-position of the pyrazole ring . This compound is notable for its unique structural features:

- Aldehyde functionality: Positioned at the 5th carbon, this group serves as a reactive site for nucleophilic additions or condensations, common in synthetic organic chemistry.

- Purity: Commercial samples typically exceed 95% purity, ensuring reliability for research applications .

The compound’s structural complexity and functional groups make it a candidate for pharmaceutical intermediates or agrochemical development, though specific applications require further study.

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-8-3-4-9-10(8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPGXQTPFMECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716685 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236365-97-1 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using carbenes or carbenoids, followed by the formation of the pyrazole ring and subsequent introduction of the aldehyde group. The cyclopropanation reaction typically uses reagents such as dichlorocarbene, generated in situ from chloroform and potassium hydroxide .

Industrial Production Methods: Industrial production of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde may involve large-scale cyclopropanation reactions followed by pyrazole ring formation and functional group modifications. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde with structurally related pyrazole carbaldehydes:

Key Observations :

- Molecular Weight : The cyclopropylmethyl group increases molecular weight significantly compared to smaller substituents (e.g., methyl or cyclopentyl).

- Aldehyde Position : Reactivity and electronic effects vary with aldehyde placement. For instance, position 5 (target compound) may exhibit different conjugation effects compared to positions 3 or 3.

Actividad Biológica

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique cyclopropylmethyl substituent and an aldehyde functional group, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde can be represented as follows:

Structural Features:

- Pyrazole Ring: A five-membered ring that is common in many bioactive molecules.

- Cyclopropylmethyl Group: Enhances binding affinity and specificity towards biological targets.

- Aldehyde Functional Group: Contributes to the compound's reactivity and potential interactions with enzymes or receptors.

The mechanism of action for 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets through binding interactions.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit various enzymes, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.

- Receptor Modulation: The pyrazole ring may interact with receptor sites, influencing signaling pathways associated with various biological processes.

Biological Activities

Research indicates that 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde exhibits several promising biological activities:

- Antimicrobial Properties: Studies have shown that pyrazole derivatives can possess antimicrobial activity, making them candidates for further investigation as potential antibiotics.

- Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial strains |

| Anti-inflammatory | Modulation of inflammatory responses in cellular models |

| Enzyme inhibition | Interaction with key enzymes involved in metabolic pathways |

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of pyrazole derivatives, including 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde:

-

Anticancer Activity:

- A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde showed significant inhibition of cell cycle progression in A549 lung cancer cells at micromolar concentrations .

- Enzyme Inhibition Studies:

-

Inflammatory Response Modulation:

- In vitro studies have suggested that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.